molecular formula C20H19NO6 B13406773 protopine N-oxide

protopine N-oxide

Cat. No.: B13406773
M. Wt: 369.4 g/mol
InChI Key: FUWVSQIZKKGXNV-UHFFFAOYSA-N
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Description

Protopine N-oxide is a derivative of protopine, an isoquinoline alkaloid found in various plant families such as Papaveraceae, Fumariaceae, and Berberidaceae

Preparation Methods

Synthetic Routes and Reaction Conditions

Protopine N-oxide can be synthesized through the oxidation of protopine using oxidizing agents such as m-chloroperbenzoic acid. The reaction typically involves treating protopine with the oxidizing agent under controlled conditions to yield this compound .

Industrial Production Methods

For instance, the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions has been reported for the synthesis of N-oxides .

Chemical Reactions Analysis

Types of Reactions

Protopine N-oxide undergoes various chemical reactions, including:

    Oxidation: The initial formation of this compound itself is an oxidation reaction.

    Reduction: this compound can be reduced back to protopine under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the N-oxide functional group.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, sodium percarbonate, and hydrogen peroxide are commonly used.

    Reducing Agents: Various reducing agents can be employed to revert this compound to protopine.

    Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include dibenzoxazacycloundecine derivatives and phenolic compounds, particularly through pyrolysis under reduced pressure .

Scientific Research Applications

Protopine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of protopine N-oxide involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Protopine N-oxide is structurally related to other isoquinoline alkaloids such as:

  • Isocorydine
  • Corydine
  • L-adlumine
  • D-bicuculline
  • L-adlumidine
  • Gortschakoine
  • Juziphine
  • Domesticine
  • Isoboldine
  • Corytuberine
  • Stylopine
  • Sendaverine N-oxide
  • Juziphine N-oxide

Uniqueness

What sets this compound apart from these similar compounds is its specific N-oxide functional group, which imparts unique chemical reactivity and biological activity. This functional group allows this compound to participate in specific redox reactions and enzyme inhibition processes that are not as prominent in its analogs .

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one

InChI

InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3

InChI Key

FUWVSQIZKKGXNV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-]

Origin of Product

United States

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